molecular formula C12H22O2 B14374366 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane CAS No. 91665-35-9

2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane

Katalognummer: B14374366
CAS-Nummer: 91665-35-9
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: MTBBQHOOHBIWQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structure, which includes an ethenyl group, multiple methyl groups, and a propan-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane include other dioxanes with different substituents. Examples include:

  • 1,4-Dioxane
  • 1,3-Dioxane derivatives with different alkyl or aryl groups

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of substituents, which may confer unique chemical and physical properties

Eigenschaften

CAS-Nummer

91665-35-9

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

2-ethenyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C12H22O2/c1-7-12(6)13-8-11(4,5)10(14-12)9(2)3/h7,9-10H,1,8H2,2-6H3

InChI-Schlüssel

MTBBQHOOHBIWQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C(COC(O1)(C)C=C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.